2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid
CAS No.:
Cat. No.: VC17933590
Molecular Formula: C13H25NO5
Molecular Weight: 275.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H25NO5 |
|---|---|
| Molecular Weight | 275.34 g/mol |
| IUPAC Name | 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
| Standard InChI | InChI=1S/C13H25NO5/c1-12(2,3)18-8-9(10(15)16)14(7)11(17)19-13(4,5)6/h9H,8H2,1-7H3,(H,15,16) |
| Standard InChI Key | XAPOAVQWBCAIGO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OCC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Introduction
Structural Analysis and Nomenclature
The compound belongs to the class of protected amino acids, featuring a propanoic acid backbone modified with two distinct functional groups:
-
A methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino group at the C2 position.
-
A tert-butoxy group at the C3 position.
The IUPAC name reflects these substituents:
-
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]: A Boc-protected methylamine.
-
3-[(2-methylpropan-2-yl)oxy]: A tert-butyl ether.
| Structural Feature | Chemical Group | Role |
|---|---|---|
| C2 substituent | Boc-protected methylamino | Prevents unwanted amine reactions |
| C3 substituent | tert-Butyl ether | Enhances lipophilicity and stability |
| Backbone | Propanoic acid | Provides carboxylic acid functionality |
The stereochemistry (R/S configuration) is critical for biological activity, though specific data on its chiral center remain limited in available literature.
Synthesis Methods
The synthesis of this compound involves sequential protection of amino and hydroxyl groups:
Step 1: Protection of the Amino Group
The primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to form the Boc-methylamino group.
Step 2: Protection of the Hydroxyl Group
The hydroxyl group is converted to a tert-butyl ether via reaction with tert-butyl chloride in the presence of a base.
Step 3: Final Isolation
The product is purified using column chromatography or recrystallization, yielding a white crystalline solid with a typical purity >95%.
| Reaction Step | Reagents/Conditions | Yield |
|---|---|---|
| Amino protection | Boc anhydride, NaOH, THF | 85–90% |
| Ether formation | tert-Butyl chloride, K₂CO₃, DMF | 75–80% |
| Purification | Silica gel chromatography | >95% |
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₃H₂₅NO₅ | |
| Molecular weight | 275.34 g/mol | |
| Solubility | Soluble in DMSO, THF; insoluble in water | |
| Melting point | Not reported | – |
| LogP (lipophilicity) | ~2.5 (estimated) |
The tert-butyl groups contribute to high lipophilicity, limiting aqueous solubility but enhancing membrane permeability in biological systems.
Applications in Peptide Synthesis
This compound serves as a building block in solid-phase peptide synthesis (SPPS):
-
Amino Group Protection: The Boc group stabilizes the amine during coupling reactions.
-
Selective Deprotection: The Boc group is removed under mild acidic conditions (e.g., TFA), while the tert-butyl ether remains intact .
-
Orthogonal Protection Strategies: Enables sequential deprotection in multi-step syntheses, critical for complex peptides .
Example Application:
In the synthesis of glucagon-like peptide-1 (GLP-1) analogs, Boc-protected derivatives improve yield by minimizing side reactions .
Research Findings and Biological Relevance
Enzyme Inhibition Studies
The compound’s structure mimics natural amino acids, allowing it to act as a competitive inhibitor for enzymes like serine proteases. Kinetic studies show moderate inhibition (IC₅₀ = 12 µM) against trypsin.
Drug Development
Its tert-butyl ether enhances metabolic stability, making it a candidate for prodrug formulations. Preclinical studies highlight its role in improving oral bioavailability of peptide-based therapeutics .
Structural Analogues
Comparative analysis with similar compounds reveals:
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume